molecular formula C6H10Cl2IN3 B2593317 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride CAS No. 2460750-75-6

2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride

Cat. No.: B2593317
CAS No.: 2460750-75-6
M. Wt: 321.97
InChI Key: FTERZQQQRFJHAP-UHFFFAOYSA-N
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Description

2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. The iodine substituent at position 2 and the dihydrochloride salt form enhance its physicochemical properties, making it a candidate for pharmaceutical and biochemical applications. The molecular formula of the base structure (without iodine or hydrochloride) is C₆H₈N₃, while the iodinated dihydrochloride form would be C₆H₈Cl₂IN₃ (calculated based on structural analogs) .

Properties

IUPAC Name

2-iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTERZQQQRFJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)I.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride typically involves the iodination of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the imidazo[4,5-c]pyridine ring . The reaction conditions often require a solvent such as acetonitrile or dichloromethane and may be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride lies in its ability to act as a kinase inhibitor. Research has shown that derivatives of this compound exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. A study demonstrated that a series of quinolin-2-one derivatives containing this imidazopyridine framework displayed significant VEGFR-2 kinase inhibition, suggesting potential therapeutic applications in cancer treatment .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. It has shown promising activity against various bacterial strains, including Escherichia coli. In vitro studies indicated that certain derivatives exhibit minimum inhibitory concentrations (MIC) that suggest effectiveness comparable to established antibacterial agents . This positions 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride as a candidate for further development in antibiotic therapies.

Synthetic Methodologies

The synthesis of 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride can be achieved through various chemical reactions involving transition metals as catalysts. Notably, palladium (Pd), copper (Cu), and nickel (Ni) catalyzed reactions have been extensively reviewed for their efficiency in forming imidazopyridine derivatives . The application of these methodologies allows for the creation of diverse compounds with tailored biological activities.

Case Study: VEGFR-2 Inhibitors

A detailed investigation into the synthesis and biological evaluation of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones revealed that these compounds possess potent VEGFR-2 inhibitory activity. The study outlined the synthetic route involving condensation reactions and subsequent modifications that yielded compounds with high binding affinities . This case underscores the potential of imidazo[4,5-c]pyridine derivatives in developing targeted cancer therapies.

Case Study: Antibacterial Activity

Another study focused on the antibacterial efficacy of imidazopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds derived from 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibited superior activity compared to traditional antibiotics like trimethoprim . This highlights the compound's versatility and potential as a lead structure in antibiotic drug discovery.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryKinase InhibitionEffective against VEGFR-2; potential cancer therapy
AntibacterialTreatment for bacterial infectionsActive against E. coli; promising MIC values
Synthetic MethodologySynthesis via Pd/Cu/Ni catalysisDiverse derivatives with tailored biological activities

Mechanism of Action

The mechanism of action of 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with biological molecules, influencing their activity. The imidazo[4,5-c]pyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Substitutions on the Imidazo[4,5-c]pyridine Core

The following compounds share the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core but differ in substituents, salt forms, or halogenation (Table 1):

Compound Name Substituent Salt Form Similarity Score* Key Properties/Applications
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Methyl Dihydrochloride 0.89 Higher solubility in polar solvents
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Phenyl Dihydrochloride N/A Enhanced lipophilicity for CNS targeting
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Methyl Dihydrochloride N/A Intermediate in H3/H4 receptor ligands
2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Iodo Dihydrochloride N/A Potential radiopharmaceutical applications

*Similarity scores derived from structural comparisons in .

Key Observations :

  • Iodo vs. Methyl and phenyl groups prioritize lipophilicity or metabolic stability .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for bioavailability in drug development .

Heterocyclic Variants with Different Fused Ring Systems

Compounds with modified heterocycles highlight the impact of ring structure on function (Table 2):

Compound Name Core Structure Key Differences Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride Pyrazolo[4,3-c]pyridine Two adjacent nitrogen atoms in pyrazole Kinase inhibition
v-Triazolo[4,5-c]pyridine nucleosides Triazolo[4,5-c]pyridine Triazole ring instead of imidazole Antiviral/antimetabolite activity
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine Isoxazolo[4,5-c]pyridine Oxygen in isoxazole vs. nitrogen in imidazole Hsp90 inhibition

Key Observations :

  • Imidazole vs. Pyrazole/Triazole/Isoxazole : The imidazole core provides two nitrogen atoms in a 1,3-relationship, enabling hydrogen bonding distinct from pyrazole (1,2-nitrogens) or triazole (three nitrogens). Isoxazole’s oxygen atom alters electronic properties, impacting target selectivity .

Physicochemical Properties (Table 3)

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride 178.06 265–267 Soluble in water
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride 198.05 N/A Moderate in DMSO
2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride 354.97* Not reported Expected high in water

*Calculated based on C₆H₈Cl₂IN₃.

Key Observations :

  • The iodine substituent increases molecular weight by ~126 g/mol compared to the non-halogenated analog, which may affect diffusion rates and pharmacokinetics.

Biological Activity

2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This compound features an imidazo[4,5-c]pyridine core structure and is of significant interest due to its unique properties imparted by the iodine substitution.

The compound's IUPAC name is 2-iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride. Its molecular formula is C6H8IN32ClC_6H_8IN_3\cdot 2Cl, and it is characterized by the presence of an iodine atom which enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
IUPAC Name2-iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride
Molecular FormulaC₆H₈I₃N₂Cl₂
CAS Number2460750-75-6

Research indicates that compounds within the imidazo[4,5-c]pyridine class may act as inhibitors of various kinases. For instance, studies have identified derivatives that effectively inhibit Src family kinases (SFKs), which are critical in the pathogenesis of various cancers such as glioblastoma multiforme (GBM) . The inhibition of SFKs can lead to reduced proliferation of cancer cells.

Case Studies

  • Glioblastoma Multiforme (GBM) Treatment :
    • A study synthesized imidazo[4,5-c]pyridin-2-one derivatives that exhibited potent inhibition of SFK activity. Among these derivatives, compound 1s demonstrated significant antiproliferative effects on GBM cell lines (U87, U251, T98G) comparable to established inhibitors like PP2 .
    • The molecular dynamics simulations provided insights into the binding interactions within the ATP binding site of SFKs.
  • Anticancer Activity :
    • Another investigation highlighted the anticancer potential of related piperidine derivatives through various synthetic routes. These compounds showed enhanced cytotoxicity against tumor cells and were evaluated for their ability to induce apoptosis .

Pharmacological Applications

The biological activity of 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride extends beyond cancer treatment. Its unique structure allows it to interact with multiple biological targets:

  • Enzyme Inhibition : The compound has been studied for its interactions with enzymes relevant to cancer and neurodegenerative diseases.
  • CNS Drug Development : ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that certain derivatives meet criteria for CNS drug candidates .

Q & A

Q. What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?

  • Methodological Answer : X-ray powder diffraction (XRPD) identifies crystalline phases. Differential scanning calorimetry (DSC) detects melting point variations (e.g., Form I at 215°C vs. Form II at 208°C). Solvent-mediated phase transitions can be monitored via in-situ Raman spectroscopy .

Data Analysis and Contradiction Resolution

Q. How should researchers address low reproducibility in NMR spectral data?

  • Methodological Answer : Ensure consistent sample preparation (e.g., deuterated solvent batch, concentration). Check for paramagnetic impurities (e.g., residual metal catalysts) causing peak broadening. Compare with literature data for analogous compounds (e.g., 7-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one) to validate assignments .

Q. What methods reconcile conflicting biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., iodine at position 2 enhances kinase inhibition) .

Experimental Design and Theoretical Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?

  • Methodological Answer : Link to kinase binding models (e.g., ATP-binding pocket interactions) using molecular docking (AutoDock Vina). Validate hypotheses via site-directed mutagenesis (e.g., T315I mutation in Abl1 kinase). Cross-reference with cheminformatics databases (PubChem BioAssay) to identify analogous inhibitors .

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screens, employ Z’-factor analysis to validate assay robustness .

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